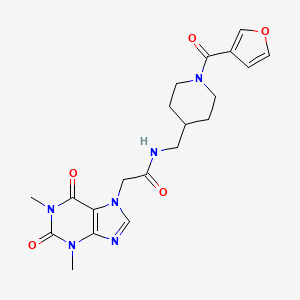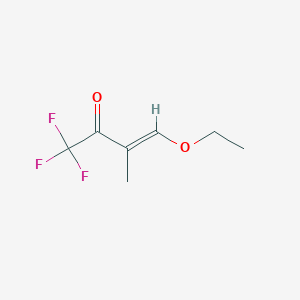![molecular formula C15H9ClF3N3O2 B2454620 5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline CAS No. 551920-88-8](/img/structure/B2454620.png)
5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline” is a chemical compound with the molecular formula C15H9ClF3N3O2 . It has a molecular weight of 355.70 .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry processes. For instance, the synthesis of quinoline derivatives, which are structurally similar to the compound , can be achieved via various methods such as the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach and Povarov reactions . Additionally, microwave-assisted synthesis methods have been developed that are pollution-free, energy-efficient, less time-consuming, and involve one-pot reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with a chlorine atom at the 5-position and a 4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl group attached via an oxygen atom at the 8-position .科学的研究の応用
Synthesis and Structural Studies
- Research has explored the synthesis of various pyrimidoquinoline derivatives, including 5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline. One study focused on synthesizing pyrimido[5,4-b]quinolines related to riboflavin, highlighting alternative synthetic routes and the challenges in obtaining desired derivatives due to isomeric mixtures (Levine & Bardos, 1972).
Pharmacological Investigations
- The compound has been studied in the context of its pharmacological properties, such as its role as a phosphodiesterase 4 inhibitor, which can be significant in treating various inflammatory conditions. However, this study might slightly deviate from your criteria since it discusses a similar compound and its effects, which could be relevant for comparative research (Billah et al., 2002).
Antifungal and Antibacterial Potential
- Some derivatives of the compound have been synthesized and evaluated for potential antifungal and antibacterial properties, indicating its potential use in developing new antimicrobial agents. This includes the study of novel quinoline derivatives like 8-methoxy-4-methylquinoline, which demonstrate antibacterial activity against various bacterial strains (Singh et al., 2010).
Radiosynthesis for Medical Imaging
- The compound has been a subject of study in radiosynthesis for medical imaging applications. For example, a study on the radiosynthesis of [14C]XEN-D0401, a derivative of the compound, demonstrates its potential in developing radiopharmaceuticals for medical diagnostics (Kitson et al., 2010).
Chemical Properties and Reactivity
- Research on the compound and its derivatives has also delved into understanding their chemical properties and reactivity. This includes studies on molecular structure, protonation trends, and synthesis pathways, which are essential for designing and utilizing these compounds in various scientific applications (Dyablo et al., 2016).
作用機序
Target of Action
Similar compounds are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes .
Mode of Action
The compound likely participates in electronically divergent processes with a metal catalyst in SM coupling reactions . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is likely involved in the SM coupling reaction pathway . This pathway is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this pathway can lead to the synthesis of a wide variety of organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide variety of organic compounds . The specific molecular and cellular effects would depend on the exact nature of the compounds produced.
特性
IUPAC Name |
5-chloro-8-[4-methoxy-6-(trifluoromethyl)pyrimidin-2-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O2/c1-23-12-7-11(15(17,18)19)21-14(22-12)24-10-5-4-9(16)8-3-2-6-20-13(8)10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSIHQVTUZSBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(F)(F)F)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2454538.png)
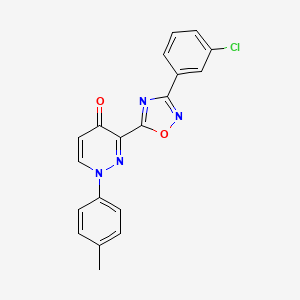
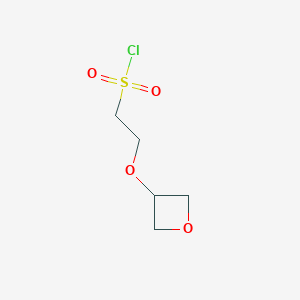
![(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B2454542.png)
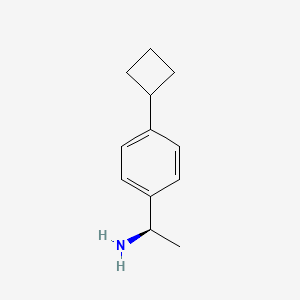
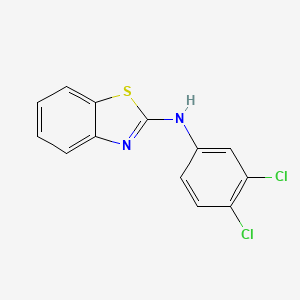

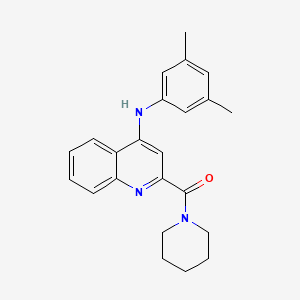
![3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2454548.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/no-structure.png)
![2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B2454554.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2454555.png)
